methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate
Description
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate is a pyrazole-derived carboxamide ester featuring a 5-chloro-1-methyl-3-phenylpyrazole core linked via a carbonylamino group to a phenylacetate ester. Its synthesis likely involves coupling a pyrazole-4-carbonyl chloride with a phenylglycine ester derivative, followed by purification and crystallization. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-24-18(21)15(16(23-24)13-9-5-3-6-10-13)19(25)22-17(20(26)27-2)14-11-7-4-8-12-14/h3-12,17H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSSWKRZAMRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Phenylacetate: The chlorinated pyrazole is then coupled with phenylacetate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s pyrazole ring is substituted with chloro (C5), methyl (N1), and phenyl (C3) groups, distinguishing it from analogs. Key structural analogs include:
Key Observations :
- The chloro substituent at C5 enhances electronegativity and lipophilicity compared to unsubstituted (5-H) or amino (5-NH₂) analogs.
- The phenylacetate ester improves membrane permeability compared to carboxylic acid derivatives but may reduce hydrolytic stability relative to amides.
Physicochemical Properties
Hypothetical data based on structural trends:
Analysis :
- The target’s higher LogP (3.8 vs. 2.1 for 11b) reflects increased lipophilicity from the chloro and phenyl groups, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Compound 11b’s lower LogP and higher solubility arise from its polar pyran and cyano groups .
- The amide analog ’s superior solubility stems from hydrogen-bonding capability, though it lacks ester-mediated bioavailability.
Biological Activity
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate, with CAS number 1008999-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.83 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 1008999-57-2 |
| Molecular Formula | C20H18ClN3O3 |
| Molecular Weight | 383.83 g/mol |
| Boiling Point | Predicted: 468.5 ± 45.0 °C |
| Density | 1.33 ± 0.1 g/cm³ |
| pKa | 11.77 ± 0.46 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole moieties exhibit significant inhibitory effects on various cancer cell lines.
A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) . The specific activity of this compound against these targets remains to be fully elucidated but suggests a promising avenue for further investigation.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been documented. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models . This property could be attributed to their ability to inhibit the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate a potent activity that warrants further exploration in clinical settings.
In Vivo Studies
Animal model studies have indicated that administration of pyrazole derivatives can lead to significant tumor reduction and improved survival rates in treated groups compared to controls . These findings support the potential therapeutic application of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-y)carbonyl]amino}-2-phenyacetate in oncology.
Q & A
Q. What are the critical parameters for optimizing the synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate?
The synthesis of pyrazole derivatives like this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions.
- Catalyst use : Bases like K₂CO₃ or Et₃N facilitate amide bond formation between the pyrazole carbonyl and amino groups.
- Reaction time : Monitored via TLC or HPLC to prevent over-reaction or decomposition .
Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify optimal conditions while minimizing trial-and-error approaches .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., amide NH at δ 8–10 ppm, ester carbonyl at ~170 ppm).
- HPLC : Quantifies purity (>95% for pharmacological studies) and detects residual solvents or intermediates.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.1 for C₂₁H₁₉ClN₃O₃).
Cross-referencing with analogous pyrazole derivatives ensures spectral assignments are consistent .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies in NMR or XRD data (e.g., unexpected coupling constants or dihedral angles) may arise from conformational flexibility or crystallographic packing effects. Strategies include:
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms or stereochemistry.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to infer bioactive conformations.
- Crystal structure prediction (CSP) : Identify polymorphs that explain divergent XRD patterns .
For example, pyrazole ring puckering or amide bond rotation can be modeled to align with observed data .
Q. How to design experiments to probe structure-activity relationships (SAR) for this compound’s pharmacological activity?
- Derivatization : Synthesize analogs with variations in the phenyl (e.g., electron-withdrawing substituents) or ester groups (e.g., ethyl vs. methyl).
- Biological assays : Test against target enzymes (e.g., Leishmania-specific kinases) to correlate substituent effects with IC₅₀ values.
- ADMET profiling : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability linked to structural features .
Statistical analysis (e.g., multivariate regression) quantifies substituent contributions to activity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Claisen-Schmidt condensations).
- Membrane separation : Purify intermediates via nanofiltration to replace column chromatography.
- Process analytical technology (PAT) : Real-time monitoring (e.g., inline FTIR) adjusts parameters dynamically .
Pilot-scale reactors should replicate bench-scale mixing and heating profiles to avoid kinetic mismatches .
Methodological Challenges
Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify barriers (e.g., poor solubility).
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain reduced in vivo activity.
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. What experimental frameworks validate the compound’s mechanism of action against parasitic targets?
- Enzyme inhibition assays : Measure Ki values using recombinant enzymes (e.g., Leishmania arginase).
- Genetic knockdown : CRISPR/Cas9 or RNAi silencing of target genes in parasites confirms on-target effects.
- Resistance studies : Serial passage under sublethal doses identifies mutations linked to target binding .
Data Analysis and Interpretation
Q. How to statistically analyze contradictory bioactivity data across research groups?
- Meta-analysis : Pool IC₅₀ data from multiple studies, adjusting for assay variability (e.g., cell line differences).
- Machine learning : Train models on structural descriptors (e.g., ClogP, topological polar surface area) to predict outliers.
- Sensitivity analysis : Identify experimental parameters (e.g., incubation time) that disproportionately affect results .
Computational and Experimental Integration
Q. How to integrate quantum chemical calculations with experimental synthesis for reaction optimization?
- Reaction path sampling : Identify low-energy intermediates using DFT to guide catalyst selection.
- Transition state analysis : Predict regioselectivity in pyrazole ring formation (e.g., Markovnikov vs. anti-Markovnikov).
- Machine learning : Train on reaction databases to predict optimal solvents or temperatures for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
